Monalide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

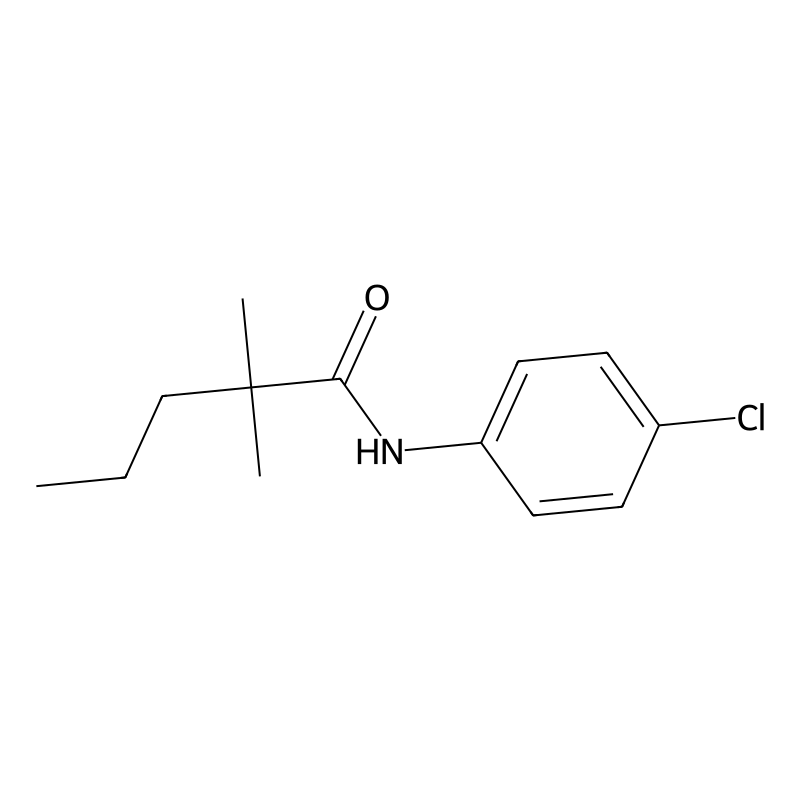

Monalide is classified as an anilide herbicide with the chemical formula C₁₃H₁₈ClNO. It features a chlorophenyl group and is known for its systemic properties, allowing it to be absorbed through foliage. Monalide inhibits cell division in plants, making it effective against various weed species while being less harmful to crops .

The synthesis of Monalide typically involves the reaction of 4-chlorobenzoyl chloride with 2,2-dimethylpentanamine. This process results in the formation of the desired anilide structure through nucleophilic acyl substitution. The purity and yield of Monalide can be optimized through various purification techniques post-synthesis .

Monalide is mainly utilized in agricultural settings as a selective herbicide. Its effectiveness against specific weed species makes it valuable for crop management, particularly in rice cultivation and other cereal crops. It is usually formulated as an emulsifiable concentrate for ease of application .

Monalide shares similarities with several other herbicides but maintains unique characteristics that set it apart. Below is a comparison table highlighting Monalide alongside similar compounds:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Monalide | C₁₃H₁₈ClNO | Inhibits cell division | Systemic action; selective for specific weeds |

| Propanil | C₁₃H₁₃ClN | Inhibits photosynthesis | More broad-spectrum; higher toxicity potential |

| Carboxin | C₁₃H₁₅N₂O₂S | Inhibits respiration in fungi | Primarily fungicidal; not a herbicide |

Monalide's unique action as a selective herbicide distinguishes it from broader-spectrum options like propanil while also showcasing its specific utility in managing weed populations without harming crops.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic